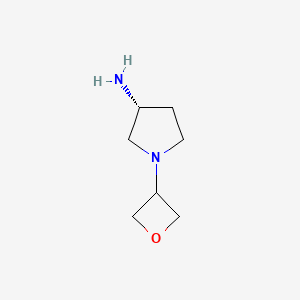

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The specific synthesis process for “(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine” is not detailed in the search results . Synthesis processes for chemical compounds are usually detailed in scientific literature or patents .Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule . Unfortunately, the specific molecular structure of “(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine” is not provided in the search results .Chemical Reactions Analysis

Information regarding the chemical reactions involving “(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine” is not available in the search results . Chemical reactions can provide insights into how the compound interacts with other substances .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties of “(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine” are not detailed in the search results .Applications De Recherche Scientifique

Pyrrolidine Derivatives in Synthesis

Pyrrolidine and its derivatives are fundamental in organic synthesis, offering a structural subunit for critical biological molecules like heme and chlorophyll. Their synthesis often involves condensation reactions, providing a pathway to create a wide array of functional derivatives. These compounds are utilized in creating hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms such as pyrrolines and pyrrolidines. Notably, polypyrroles, which form electrically conducting, highly stable, flexible films, highlight the material science applications of these derivatives (Anderson & Liu, 2000).

Catalytic Applications

Cyclic amines, including pyrrolidine derivatives, have been shown to undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating their versatility in synthetic organic chemistry (Kang et al., 2015).

Stereoselective Synthesis

The stereoselective synthesis of complex molecules is another significant application area. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing certain antibiotics, showcases the importance of pyrrolidine derivatives in medicinal chemistry. The development of a practical, efficient, and stereoselective process for its preparation underscores the role of such compounds in the synthesis of bioactive molecules (Fleck et al., 2003).

Material Science and Nanotechnology

Pyrrolidine derivatives also find applications in material science and nanotechnology. For example, the aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold points to their utility in creating important chemical feedstocks. This process transforms pyrrolidine into 2-pyrrolidone, a key lactam, demonstrating the role of these derivatives in developing new materials and catalysts (Dairo et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-1-(oxetan-3-yl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)